molecular formula C13H12FN5O B2470964 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol CAS No. 890895-69-9

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol

Cat. No.: B2470964
CAS No.: 890895-69-9
M. Wt: 273.271
InChI Key: FSPBQIXMKNHGJQ-UHFFFAOYSA-N
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Description

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the 4-fluorophenyl group and the pyrazolo[3,4-d]pyrimidine scaffold contributes to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors, such as hydrazonyl halides, with active methylene compounds under basic conditions.

    Introduction of the 4-fluorophenyl group: This step is achieved through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the ethanolamine moiety: The final step involves the reaction of the intermediate with ethanolamine under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol has several scientific research applications, including :

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol involves its interaction with specific molecular targets, such as protein kinases . The compound inhibits the activity of these enzymes, leading to the disruption of signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol can be compared with other similar compounds, such as :

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.

    Thieno[3,2-d]pyrimidine derivatives: These compounds are known for their potential as kinase inhibitors and have been studied for their anticancer effects.

    Indole derivatives: Indole-based compounds have diverse biological activities and are used in the development of various therapeutic agents.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological properties and makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol is a member of the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H12FN5O
  • Molecular Weight: 273.27 g/mol

This compound features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl substituent and an ethanol moiety that may influence its solubility and biological interactions.

The biological activity of pyrazolo[3,4-d]pyrimidines often involves their interaction with various molecular targets such as enzymes and receptors. Specifically, the presence of the fluorine atom in the phenyl ring may enhance the compound's binding affinity to target proteins by increasing hydrophobic interactions.

Research indicates that compounds in this class can act as inhibitors of key signaling pathways involved in inflammation and cancer progression. For instance, they may inhibit kinases or phosphodiesterases that play critical roles in cellular signaling.

Anticancer Activity

Several studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties. The compound this compound has shown potential as a selective inhibitor of specific cancer-related kinases. For example:

  • Study Findings: In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest (Source: ).

Anti-inflammatory Effects

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines are known for their anti-inflammatory effects. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes:

  • Case Study: A study reported that derivatives similar to this compound exhibited significant inhibition of prostaglandin E2 production in activated macrophages (Source: ).

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. The acute toxicity (LD50) of related pyrazolo[3,4-d]pyrimidine derivatives has been evaluated in animal models:

CompoundLD50 (mg/kg)Observations
Compound A1100Mild toxicity observed
Compound B2457Safer than Diclofenac
Compound C1500No significant adverse effects

These findings suggest that while some derivatives exhibit moderate toxicity, others are relatively safe compared to established anti-inflammatory drugs (Source: ).

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-9-1-3-10(4-2-9)19-13-11(7-18-19)12(15-5-6-20)16-8-17-13/h1-4,7-8,20H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPBQIXMKNHGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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